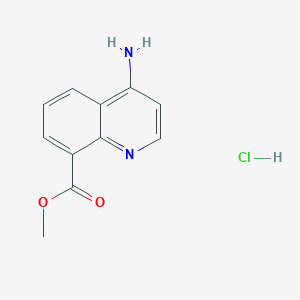

Methyl 4-aminoquinoline-8-carboxylate hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

methyl 4-aminoquinoline-8-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8;/h2-6H,1H3,(H2,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEAROBFQPXTSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(C=CN=C21)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-aminoquinoline-8-carboxylate HCl

Introduction

Methyl 4-aminoquinoline-8-carboxylate hydrochloride is a member of the 4-aminoquinoline class of compounds, a scaffold renowned for its significant pharmacological activities, including antimalarial, anti-inflammatory, and anticancer properties.[1][2][3][4] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. These properties govern the compound's behavior from synthesis and purification to formulation and bioavailability, ultimately impacting its therapeutic efficacy and safety profile.

This guide provides a comprehensive technical overview of the core physicochemical properties of Methyl 4-aminoquinoline-8-carboxylate HCl. It is structured to not only present available data but also to offer expert insights into the experimental methodologies required for its characterization, ensuring a self-validating and scientifically rigorous approach.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally establish its identity.

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₁₁ClN₂O₂

-

Molecular Weight: 238.67 g/mol (Calculated based on the free base molecular weight of 202.21 g/mol [5])

-

Chemical Structure:

Caption: Structure of Methyl 4-aminoquinoline-8-carboxylate HCl.

The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms of the quinoline ring system, typically the more basic nitrogen, which influences its solubility and stability.

Physicochemical Properties

A summary of the known and expected physicochemical properties is presented below.

| Property | Value/Expected Range | Significance in Drug Development |

| Melting Point | 109–111 °C (from vendor)[1] | A sharp melting point is an indicator of purity. It is a critical parameter for quality control and influences the manufacturing process of solid dosage forms. |

| Solubility | Soluble in polar solvents (e.g., methanol, DMSO)[1] | Governs the dissolution rate and, consequently, the absorption and bioavailability of the drug. Crucial for formulation development (e.g., selection of solvents for liquid formulations, dissolution media for solid dosage forms). |

| pKa | Expected to have at least two pKa values | The ionization state of a drug at physiological pH affects its solubility, permeability across biological membranes, and binding to its target. Essential for predicting in vivo behavior and for developing analytical methods like HPLC. |

| Optical Rotation | Not applicable (achiral) | The molecule does not possess a chiral center, hence it is optically inactive. |

Synthesis and Purification

The synthesis of Methyl 4-aminoquinoline-8-carboxylate HCl typically involves a multi-step process. A general understanding of the synthetic route is crucial for identifying potential impurities. Common strategies for the synthesis of 4-aminoquinolines involve the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.[2][3][4]

A plausible synthetic approach is outlined below:

Caption: Generalized synthetic workflow for Methyl 4-aminoquinoline-8-carboxylate HCl.

Expertise & Experience: The choice of reaction conditions, such as solvent and temperature, at each step is critical to maximize yield and minimize the formation of by-products.[1] For instance, in the nucleophilic substitution step, controlling the temperature and reaction time can prevent the formation of di-substituted products. Purification is often achieved by recrystallization or column chromatography. For quinoline derivatives that are prone to decomposition on silica gel, using a deactivated silica gel or an alternative stationary phase like alumina is recommended.[6]

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and trustworthiness of the data, standardized and well-documented protocols must be employed.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used for identification and as a primary indicator of purity. Impurities typically depress and broaden the melting range.

Methodology (Capillary Method, USP <741>): [7]

-

Sample Preparation: A small amount of the finely powdered and dried sample is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used to determine an approximate melting point, followed by a slower rate (1-2 °C per minute) for a precise measurement.[8]

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the sample is completely liquid (completion) are recorded as the melting range.

Solubility Determination

Rationale: Quantitative solubility data are essential for pre-formulation studies, enabling the development of suitable dosage forms and predicting oral bioavailability.

Methodology (Equilibrium Shake-Flask Method):

-

Preparation of Saturated Solution: An excess amount of Methyl 4-aminoquinoline-8-carboxylate HCl is added to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: The suspension is filtered through a 0.45 µm filter to remove undissolved solids. An aliquot of the clear filtrate is then diluted appropriately.

-

Quantification: The concentration of the dissolved compound in the diluted filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for solubility determination.

pKa Determination

Rationale: The pKa value(s) indicate the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical for understanding its behavior in different physiological environments.

Methodology (Potentiometric Titration): [9][10][11]

-

Sample Preparation: A known concentration of Methyl 4-aminoquinoline-8-carboxylate HCl is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for compounds with low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH electrode.

-

Data Analysis: The pKa is determined from the inflection point of the titration curve (pH vs. volume of titrant). The first derivative of the curve can be used to accurately locate this point.

Purity Analysis by HPLC

Rationale: HPLC is a powerful technique for separating and quantifying the main compound and any potential impurities. A validated HPLC method is essential for quality control.

Methodology (Reverse-Phase HPLC): [12][13][14]

-

Column: A C18 column is typically suitable for the analysis of quinoline derivatives.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 325 nm).

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and are used for structural confirmation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl ester protons (a singlet), and the amine protons. The chemical shifts and coupling patterns provide a fingerprint of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[15][16] Expected key peaks include:

-

N-H stretching vibrations for the amino group.

-

C=O stretching of the ester group.

-

C=N and C=C stretching vibrations of the quinoline ring.

-

Aromatic C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.[2] For Methyl 4-aminoquinoline-8-carboxylate HCl, electrospray ionization (ESI) in positive ion mode is expected to show a prominent peak corresponding to the protonated free base [M+H]⁺.

Conclusion

A comprehensive characterization of the physicochemical properties of Methyl 4-aminoquinoline-8-carboxylate HCl is a critical and foundational step in its development as a potential therapeutic agent. This guide has outlined the key properties to be evaluated and has provided a framework of standardized, self-validating experimental protocols. By adhering to these rigorous methodologies, researchers and drug development professionals can ensure the generation of high-quality, reliable data, which is essential for informed decision-making throughout the drug development lifecycle. The insights provided into the rationale behind each experimental choice are intended to empower scientists to not only generate data but also to understand its implications for the ultimate success of this promising 4-aminoquinoline derivative.

References

- 1. Buy this compound (EVT-3033073) | 1416438-65-7 [evitachem.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1416438-65-7 | Methyl 4-aminoquinoline-8-carboxylate - Moldb [moldb.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 4-aminoquinoline-8-carboxylate hydrochloride (CAS 1447608-03-8)

A Keystone Intermediate for Novel Therapeutic Agents

Authored by a Senior Application Scientist

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of Methyl 4-aminoquinoline-8-carboxylate hydrochloride. While this specific molecule is primarily a research intermediate, its structural motifs—the 4-aminoquinoline core and the C-8 carboxylate group—position it as a critical building block in the synthesis of novel therapeutic agents. This document synthesizes established principles of quinoline chemistry with predictive data analysis and detailed, field-proven experimental protocols to empower researchers in their investigations.

Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Specifically, the 4-aminoquinoline moiety is the cornerstone of several generations of antimalarial drugs, including the venerable chloroquine.[2] The mechanism of action for many of these compounds is attributed to their accumulation in the acidic food vacuole of the Plasmodium parasite, where they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[3][4] This interference leads to a buildup of free heme, inducing oxidative stress and parasite death.

Beyond malaria, the 4-aminoquinoline scaffold has demonstrated a remarkable breadth of biological activity, with derivatives being investigated as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[5] The versatility of this scaffold lies in its ability to be functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets.

This compound serves as a key intermediate, offering two primary points for chemical elaboration: the 4-amino group and the 8-methyl carboxylate group. The amino group is a classical anchor for the addition of side chains crucial for activity against resistant parasite strains, while the carboxylate at the 8-position offers a unique handle for creating novel derivatives with potentially altered mechanisms of action or improved pharmacokinetic profiles.

Physicochemical & Predicted Spectroscopic Properties

Understanding the fundamental properties of a compound is critical for its synthesis, purification, formulation, and interpretation of biological data. While extensive experimental data for this specific hydrochloride salt is not widely published, we can consolidate available information and provide expert predictions based on analogous structures.

Core Chemical Data

| Property | Value | Source/Note |

| Compound Name | This compound | - |

| CAS Number | 1447608-03-8 | [2] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | Calculated |

| Molecular Weight | 238.67 g/mol | Calculated |

| Free Base Name | Methyl 4-aminoquinoline-8-carboxylate | - |

| Free Base CAS | 1416438-65-7 | [6] |

| Free Base Formula | C₁₁H₁₀N₂O₂ | [6] |

| Free Base MW | 202.21 g/mol | [6] |

| Appearance | White to off-white crystalline powder (Predicted) | [7] |

| Solubility | Soluble in polar solvents like Methanol, DMSO (Predicted) | [7] |

Predicted Spectroscopic Characterization

For a researcher synthesizing or verifying this compound, spectroscopic analysis is paramount. The following are predicted data based on the analysis of structurally similar quinoline derivatives.[1]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~9.0-9.2 ppm (d): Proton at C2 of the quinoline ring.

-

δ ~8.5-8.7 ppm (d): Proton at C5, deshielded by the adjacent C4-amino group.

-

δ ~7.8-8.2 ppm (m, 2H): Aromatic protons at C6 and C7.

-

δ ~7.0-7.2 ppm (d): Proton at C3 of the quinoline ring.

-

δ ~6.5-6.8 ppm (br s): Protons of the -NH₂ group at C4.

-

δ ~3.9-4.1 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃).

-

Note: The presence of the hydrochloride salt may cause broadness in the amine and aromatic proton signals.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~165-168 ppm: Carbonyl carbon of the ester.

-

δ ~150-155 ppm: Quaternary carbons of the quinoline ring (e.g., C4, C8a).

-

δ ~110-145 ppm: Aromatic carbons of the quinoline ring.

-

δ ~52-54 ppm: Methyl carbon of the ester.

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

~3400-3200 cm⁻¹ (broad): N-H stretching of the amino group and potential O-H from trace water.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1720-1700 cm⁻¹ (strong): C=O stretching of the ester carbonyl.

-

~1620-1580 cm⁻¹: N-H bending and C=C/C=N stretching of the quinoline ring.

-

~1250-1200 cm⁻¹: C-O stretching of the ester.

-

-

Mass Spectrometry (EI-MS):

-

m/z ≈ 202: Molecular ion peak for the free base (M⁺).

-

m/z ≈ 171: Fragmentation peak corresponding to the loss of the methoxy group (-OCH₃).

-

m/z ≈ 143: Fragmentation peak corresponding to the loss of the entire carbomethoxy group (-COOCH₃).

-

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis is envisioned as a multi-step process starting from a readily available substituted aniline or a pre-formed quinoline core. A plausible retrosynthetic analysis suggests a late-stage amination of a 4-chloroquinoline precursor.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a predictive guide based on established chemical transformations. Researchers should perform small-scale trials to optimize conditions.

Step 1: Palladium-Catalyzed Carbonylation of 8-Bromoquinoline

-

Rationale: This step efficiently installs the required carboxylate precursor at the C-8 position. Palladium catalysis is the gold standard for such transformations.

-

Procedure:

-

To a high-pressure reaction vessel, add 8-bromoquinoline (1.0 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand like Xantphos (0.04 eq.).

-

Add a non-polar solvent such as toluene or dioxane, followed by methanol (MeOH, 5-10 eq.) which acts as both a reagent and co-solvent.

-

Add a mild base, such as triethylamine (Et₃N, 2.0 eq.).

-

Seal the vessel, purge with carbon monoxide (CO) gas, and then pressurize to 60-80 psi.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the vessel, carefully vent the CO gas, and filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and purify the resulting crude Methyl quinoline-8-carboxylate by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

-

Step 2: N-Oxidation and Chlorination

-

Rationale: To facilitate nucleophilic substitution at the 4-position, it must first be activated. This is typically achieved by converting the 4-hydroxyquinoline (or its tautomer) to a 4-chloroquinoline. An N-oxidation followed by treatment with a chlorinating agent is a common route.

-

Procedure:

-

Dissolve the product from Step 1 in dichloromethane (DCM).

-

Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution to quench excess m-CPBA.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield the N-oxide.

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 eq.) to the crude N-oxide at 0 °C.

-

Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours.

-

Cool the reaction and carefully quench by pouring it onto crushed ice. Basify with a cold aqueous solution of sodium carbonate or ammonia.

-

Extract the product with DCM or ethyl acetate. Dry the combined organic layers and concentrate. Purify by column chromatography to yield Methyl 4-chloroquinoline-8-carboxylate.

-

Step 3: Nucleophilic Aromatic Substitution (Amination)

-

Rationale: The chlorine at the 4-position is now an excellent leaving group, readily displaced by an amine nucleophile.

-

Procedure:

-

In a sealed tube, dissolve the 4-chloro derivative from Step 2 in a suitable solvent like NMP, DMSO, or phenol.

-

Add a source of ammonia, such as a solution of ammonia in methanol or ammonium carbonate, in excess.

-

Heat the reaction using microwave irradiation (140-160 °C for 30-60 minutes) or conventional heating (120-140 °C for 12-24 hours).[8]

-

After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield crude Methyl 4-aminoquinoline-8-carboxylate.

-

Step 4: Hydrochloride Salt Formation

-

Rationale: Conversion to the hydrochloride salt often improves stability, crystallinity, and aqueous solubility, which is beneficial for both storage and biological testing.

-

Procedure:

-

Dissolve the purified free base from Step 3 in a minimal amount of anhydrous methanol or diethyl ether.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.

-

A precipitate should form. Continue addition until no further precipitation is observed.

-

Stir the resulting slurry for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

-

Applications in Research and Drug Discovery

This compound is not an end-product therapeutic but a versatile platform for generating more complex molecules. Its primary application lies in serving as a starting material for structure-activity relationship (SAR) studies.

Antimalarial Drug Discovery

The most direct application is in the synthesis of novel antimalarial agents. Researchers can use this intermediate to explore modifications that overcome chloroquine resistance.

Caption: Workflow for utilizing the title compound in antimalarial drug discovery.

-

Modification at the 4-Amino Group: This position is critical for antimalarial activity. The primary amine can be alkylated with various side chains known to restore activity against chloroquine-resistant strains. This involves reductive amination or direct alkylation with alkyl halides.

-

Modification at the 8-Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. This introduces a new dimension to the SAR, potentially identifying compounds with novel mechanisms or improved drug-like properties.[9]

Anticancer and Other Therapeutic Areas

Given the known anticancer properties of other 4-aminoquinoline derivatives, this intermediate can also be used to generate libraries for screening against various cancer cell lines. The mechanism in cancer is often linked to the lysosomotropic nature of the quinoline core, which can disrupt autophagy, a process cancer cells rely on for survival.

Key Experimental Protocols for Biological Evaluation

The following are standardized, detailed protocols that can be directly applied to evaluate the biological activity of derivatives synthesized from this compound.

Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I)

-

Principle: This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the amount of parasite DNA using the fluorescent intercalating dye SYBR Green I.

-

Methodology:

-

Parasite Culture: Maintain asynchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) P. falciparum strains in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with human serum.

-

Drug Plating: Prepare serial dilutions of the test compound in a 96-well plate. A typical starting concentration is 10 µM. Include chloroquine and artemisinin as positive controls and a vehicle (DMSO) control.

-

Assay Initiation: Add parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the cells. Thaw the plate and add SYBR Green I lysis buffer to each well.

-

Data Acquisition: Incubate in the dark for 1 hour, then measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

Protocol: In Vitro Hemozoin Inhibition Assay

-

Principle: This cell-free assay determines if a compound interferes with the conversion of toxic heme into non-toxic hemozoin, mimicking the parasite's detoxification process.

-

Methodology:

-

Reaction Setup: In a 96-well plate, add a solution of hemin chloride (hematin) dissolved in DMSO. Add the test compound at various concentrations.

-

Polymerization Initiation: Initiate hemozoin formation by adding acetate buffer (pH ~4.8) and incubating at 37°C for 18-24 hours.

-

Quantification: After incubation, centrifuge the plate to pellet the hemozoin. Remove the supernatant and wash the pellet with DMSO to remove unreacted hemin.

-

Detection: Dissolve the hemozoin pellet in NaOH and quantify the amount of heme monomer by measuring the absorbance at 405 nm.

-

Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits hemozoin formation by 50%.

-

Protocol: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

-

Principle: This standard model (Peter's Test) evaluates the ability of a compound to suppress parasitemia in mice infected with a rodent malaria parasite, typically Plasmodium berghei.

-

Methodology:

-

Animal Model: Use Swiss albino or BALB/c mice.

-

Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells on Day 0.

-

Drug Administration: Administer the test compound orally or via another desired route to groups of infected mice for four consecutive days (Day 0 to Day 3). Include a vehicle control group and a positive control group (e.g., chloroquine).

-

Parasitemia Monitoring: On Day 4, collect blood from the tail vein and prepare thin blood smears. Stain with Giemsa and determine the percentage of parasitemia by light microscopy.

-

Analysis: Calculate the average percent suppression of parasitemia compared to the vehicle control group. Determine the ED₅₀ and ED₉₀ (effective dose to suppress parasitemia by 50% and 90%, respectively). Monitor mice for mean survival time.

-

Conclusion and Future Outlook

This compound is a strategically important chemical intermediate. While not a therapeutic agent in its own right, it provides a validated and highly versatile scaffold for the development of next-generation drugs. Its value lies in the confluence of the well-established biological relevance of the 4-aminoquinoline core and the synthetic flexibility afforded by its functional groups. By leveraging the predictive data and robust protocols outlined in this guide, researchers are well-equipped to synthesize and evaluate novel derivatives in the quest for potent new therapies against malaria and other challenging diseases. The systematic exploration of chemical space around this scaffold holds significant promise for identifying lead compounds with superior efficacy, improved safety profiles, and the ability to overcome existing drug resistance mechanisms.

References

- 1. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 2. 1447608-03-8|this compound|BLD Pharm [bldpharm.com]

- 3. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 1416438-65-7 | Methyl 4-aminoquinoline-8-carboxylate - Moldb [moldb.com]

- 6. Buy this compound (EVT-3033073) | 1416438-65-7 [evitachem.com]

- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Methyl 4-aminoquinoline-8-carboxylate hydrochloride

Foreword: Unraveling the Therapeutic Potential of a Modern 4-Aminoquinoline

The 4-aminoquinoline scaffold has long been a cornerstone in the fight against infectious diseases, most notably malaria. The seminal compound, chloroquine, revolutionized malaria treatment and prophylaxis. However, the emergence of drug-resistant parasite strains has necessitated a continuous evolution of this chemical class. Methyl 4-aminoquinoline-8-carboxylate hydrochloride emerges from this ongoing quest, representing a contemporary iteration of a classic pharmacophore. Its structural nuances suggest a potential for both retained and novel biological activities. This guide provides a comprehensive technical overview of the putative mechanism of action of this compound, drawing upon the extensive knowledge of the 4-aminoquinoline class and pointing towards experimental pathways for its specific characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic promise of this compound.

The 4-Aminoquinoline Heritage: A Foundation for Mechanistic Understanding

This compound is a derivative of the 4-aminoquinoline family, a class of compounds renowned for their diverse pharmacological activities.[1] Due to its structural similarity to established antimalarial agents, its primary therapeutic potential is anticipated in this area.[1] However, emerging research has also highlighted the potential for 4-aminoquinoline derivatives in oncology.[1][2]

The core mechanism of action for antimalarial 4-aminoquinolines is well-established and centers on the disruption of a critical detoxification pathway in the Plasmodium parasite.[3] During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (also known as the "malaria pigment").

4-aminoquinolines, being weak bases, are protonated and trapped within the acidic environment of the parasite's food vacuole, reaching high concentrations.[3] Here, they interfere with hemozoin formation. It is hypothesized that these drugs cap the growing hemozoin crystal, preventing further polymerization.[3] This leads to an accumulation of toxic free heme, which in turn causes oxidative stress, damages cellular membranes, and ultimately leads to the death of the parasite.[3]

The following diagram illustrates this established pathway, which is the presumed primary mechanism of action for this compound in an antimalarial context.

Figure 1: Presumed antimalarial mechanism of action via hemozoin formation inhibition.

Expanding Horizons: Potential Anticancer Activity

Beyond its antimalarial potential, the 4-aminoquinoline scaffold has garnered significant interest in oncology.[2][4] Chloroquine, the parent compound, has been investigated as an adjunct to cancer therapy, primarily due to its ability to inhibit autophagy. Autophagy is a cellular recycling process that cancer cells can exploit to survive stress, such as that induced by chemotherapy. By disrupting lysosomal function, 4-aminoquinolines can block this survival mechanism, potentially sensitizing cancer cells to other treatments.[5]

Furthermore, some 4-aminoquinoline derivatives have demonstrated direct cytotoxic effects on various cancer cell lines.[2] The precise mechanisms are still under investigation but may involve the induction of apoptosis and interference with key signaling pathways. Given its chemical structure, this compound is a candidate for further exploration in this therapeutic area.[1]

A Roadmap for Mechanistic Validation: Key Experimental Protocols

To definitively elucidate the mechanism of action of this compound, a series of well-established in vitro and in vivo assays are required. The following protocols represent a logical and scientifically rigorous approach to this characterization.

In Vitro Antimalarial Activity Assessment

The initial step is to determine the compound's efficacy against Plasmodium falciparum, the deadliest species of malaria parasite.

Protocol 1: In Vitro Antiplasmodial Assay

-

Parasite Culture: Maintain asynchronous cultures of both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.[6][7]

-

Drug Preparation: Prepare serial dilutions of this compound in a suitable solvent, such as DMSO.

-

Assay Setup: In a 96-well plate, add parasitized red blood cells (typically at 2% parasitemia and 2% hematocrit) to each well.[6] Add the drug dilutions to the respective wells. Include negative (no drug) and positive (e.g., chloroquine, artemisinin) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, and 90% N₂).[6]

-

Quantification of Parasite Growth: Parasite growth can be quantified using various methods, such as SYBR Green I-based fluorescence assay, which stains parasite DNA.

-

Data Analysis: Measure fluorescence intensity using a fluorescence plate reader. Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the drug concentration.

Probing the Core Antimalarial Mechanism

To confirm that this compound acts via the canonical pathway, a hemozoin inhibition assay is crucial.

Protocol 2: In Vitro Hemozoin Inhibition Assay

-

Reaction Setup: In a 96-well plate, mix a solution of hemin chloride (hematin) with the test compound at various concentrations.[6]

-

Initiation of Polymerization: Initiate hemozoin formation by adding a buffer solution that mimics the acidic environment of the parasite's food vacuole (e.g., acetate buffer, pH 4.8).

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) to allow for hemozoin formation.

-

Quantification: After incubation, centrifuge the plate and wash the pellets to remove unreacted hemin.[6] The amount of hemozoin formed can be quantified by dissolving it in a basic solution and measuring the absorbance at a specific wavelength (e.g., 405 nm).

-

Data Analysis: Calculate the IC₅₀ for hemozoin formation inhibition.

The following diagram outlines the workflow for these key in vitro assays.

Figure 2: Experimental workflow for in vitro characterization.

In Vivo Efficacy and Toxicity Assessment

Promising in vitro results should be followed by in vivo studies to assess efficacy and safety in a whole-organism model.

Protocol 3: Mouse Model of Malaria

-

Animal Model: Use a suitable mouse strain, such as Swiss albino mice.

-

Infection: Inoculate the mice intraperitoneally with a rodent malaria parasite, such as Plasmodium berghei.[6]

-

Drug Administration: Administer this compound orally or via another appropriate route to groups of infected mice for four consecutive days, starting from the day of infection. Include a vehicle control group and a positive control group (e.g., chloroquine).

-

Monitoring: Monitor parasitemia daily by examining Giemsa-stained thin blood smears. Also, monitor the overall health and survival of the mice.

-

Data Analysis: Calculate the average percentage of parasitemia suppression compared to the control group. Determine the 50% effective dose (ED₅₀).

Protocol 4: In Vitro Cytotoxicity Assay

To assess the selectivity of the compound, its toxicity against mammalian cells should be determined.

-

Cell Culture: Culture a mammalian cell line (e.g., HEK293, HepG2) in appropriate media.

-

Assay Setup: Seed the cells in a 96-well plate and allow them to adhere overnight. Add serial dilutions of the test compound.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Determine cell viability using a standard method, such as the MTT or resazurin assay.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI) can then be calculated as the ratio of CC₅₀ to the antiplasmodial IC₅₀. A higher SI indicates greater selectivity for the parasite.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. While various specific routes can be employed, a general strategy involves the following key transformations:

-

Formation of the Quinoline Ring: This is often achieved through a cyclization reaction, such as the Combes or Doebner-von Miller reaction, starting from an appropriately substituted aniline.

-

Introduction of the 4-Amino Group: This can be accomplished via nucleophilic aromatic substitution on a 4-chloroquinoline precursor.

-

Installation of the Carboxylate Group at the 8-Position: This can be achieved through methods like palladium-catalyzed carbonylation reactions.[1]

-

Esterification: The final step involves the formation of the methyl ester from the corresponding carboxylic acid.

The following diagram provides a conceptual overview of a possible synthetic pathway.

Figure 3: Conceptual synthetic pathway.

Data Summary and Interpretation

For a comprehensive evaluation of this compound, the following data should be generated and presented in a clear, tabular format for easy comparison.

| Parameter | Chloroquine-Sensitive Strain (e.g., 3D7) | Chloroquine-Resistant Strain (e.g., K1) | Mammalian Cell Line (e.g., HepG2) |

| Antiplasmodial IC₅₀ (nM) | Experimental Value | Experimental Value | N/A |

| Hemozoin Inhibition IC₅₀ (µM) | Experimental Value | Experimental Value | N/A |

| Cytotoxicity CC₅₀ (µM) | N/A | N/A | Experimental Value |

| Selectivity Index (SI = CC₅₀/IC₅₀) | Calculated Value | Calculated Value | N/A |

| In Vivo ED₅₀ (mg/kg) | Experimental Value | Experimental Value | N/A |

Conclusion and Future Directions

This compound is a promising compound that warrants further investigation, building upon the rich legacy of the 4-aminoquinoline class. The primary hypothesized mechanism of action is the inhibition of hemozoin formation in Plasmodium parasites, a hallmark of this drug family. The experimental protocols outlined in this guide provide a robust framework for confirming this mechanism and comprehensively characterizing the compound's biological activity.

Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To understand how the 8-carboxylate group influences potency and pharmacokinetic properties compared to other 4-aminoquinolines.

-

Mechanism of resistance studies: To determine if the compound is susceptible to existing chloroquine resistance mechanisms, such as mutations in the P. falciparum chloroquine resistance transporter (PfCRT).

-

Exploration of anticancer activity: A thorough investigation of its effects on various cancer cell lines and its potential to modulate autophagy.

By systematically applying these established methodologies, the scientific community can fully elucidate the therapeutic potential of this compound and determine its place in the arsenal of treatments for malaria and potentially other diseases.

References

- 1. Buy this compound (EVT-3033073) | 1416438-65-7 [evitachem.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Targets of 4-Aminoquinoline-8-Carboxylate Esters

Introduction: The Quinoline Scaffold and the Promise of the 8-Carboxylate Ester Modification

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] Its rigid, heterocyclic structure provides a versatile framework for interacting with a range of biological macromolecules. Historically, the primary mechanism of action for antimalarial 4-aminoquinolines has been the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[3][4] This interference leads to a buildup of toxic free heme, ultimately killing the parasite.[3][4]

However, the therapeutic potential of the 4-aminoquinoline core extends far beyond malaria, with derivatives showing promise as anticancer, antiviral, and anti-inflammatory agents.[5][6] This guide focuses on a specific, underexplored chemical space: 4-aminoquinoline-8-carboxylate esters . The introduction of an ester group at the 8-position of the quinoline ring is a deliberate design choice intended to modulate the molecule's physicochemical properties. This modification can influence lipophilicity, membrane permeability, and metabolic stability, potentially unlocking novel biological activities and overcoming resistance mechanisms associated with traditional 4-aminoquinolines.

This document serves as a technical resource for researchers and drug development professionals. It will dissect the known and putative biological targets of this compound class, provide the causal logic behind experimental strategies for target identification, and offer detailed protocols for key validation assays.

Part 1: Established and Putative Biological Targets

The biological activities of 4-aminoquinoline derivatives are diverse. While direct experimental data on the 8-carboxylate ester series is emerging, we can infer potential targets by examining the broader class and considering the impact of the ester modification.

Heme Polymerization: The Foundational Antimalarial Target

The canonical target for 4-aminoquinolines in Plasmodium falciparum is the heme detoxification pathway.[2] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic heme.[2] To protect itself, the parasite polymerizes heme into an inert crystalline pigment called hemozoin. 4-aminoquinolines are thought to cap the growing hemozoin crystal, preventing further polymerization.[3]

Expert Insight: The 8-carboxylate ester modification could enhance accumulation in the parasite's acidic digestive vacuole, a key step in its mechanism of action. The ester's lipophilicity may improve membrane transit, while its potential hydrolysis in the acidic environment could "trap" the active carboxylic acid form, increasing local concentration and enhancing inhibitory activity against heme polymerase.

Topoisomerases and DNA Intercalation: An Avenue for Anticancer Activity

The planar quinoline ring system is well-suited for intercalation between DNA base pairs, a mechanism that can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. This activity is a hallmark of many anticancer drugs. Furthermore, this disruption can inhibit the function of topoisomerases, enzymes critical for managing DNA topology during replication.

Several studies have highlighted that quinoline derivatives can induce DNA damage and activate the DNA Damage Response (DDR) pathway, suggesting that DNA is a preferred target for some analogues.[7] The cytotoxic effects of 4-aminoquinoline derivatives have been demonstrated against human breast tumor cell lines, indicating their potential as a prototype for new anticancer agents.[1]

Kinase Signaling Pathways: Modulating Cellular Processes

Protein kinases are crucial regulators of nearly all cellular processes, and their dysregulation is a common feature of many diseases, including cancer. The quinoline scaffold has been successfully utilized to develop potent kinase inhibitors. For example, certain 4-aminoquinazoline derivatives are known inhibitors of Epidermal Growth Factor Receptor (EGFR)-tyrosine kinase.[8]

Hypothesis: 4-aminoquinoline-8-carboxylate esters could function as ATP-competitive inhibitors, occupying the ATP-binding pocket of various kinases. In silico modeling studies on related quinoline compounds have identified potential interactions with serine/threonine kinase STK10 and dual PI3K/mTOR inhibitory effects, highlighting the scaffold's versatility in targeting the kinome.[9][10] The ester moiety could form specific hydrogen bonds or hydrophobic interactions within the kinase active site, conferring selectivity for specific kinase families.

Parasite N-Myristoyltransferase (NMT): A Target in Leishmaniasis

Recent computational studies have identified N-myristoyltransferase (NMT) as a high-affinity putative target for quinoline derivatives in Leishmania.[11] NMT is an essential enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of many vital proteins. Inhibition of NMT disrupts protein localization and function, leading to parasite death. Molecular docking and dynamics simulations suggest that the quinoline core can form stable interactions within the LmNMT binding site.[11]

Expert Insight: The 8-carboxylate ester could be a key pharmacophoric feature for NMT inhibition. Its size, shape, and electronic properties may allow it to occupy a specific sub-pocket within the enzyme's active site, potentially increasing binding affinity and selectivity over the human ortholog.

Part 2: A Practical Guide to Target Identification and Validation

Identifying the specific molecular target of a novel compound is a critical step in drug discovery.[12] It illuminates the mechanism of action and enables rational optimization of the lead compound.[12] Below is a workflow integrating computational and experimental approaches, grounded in established methodologies.

Workflow for Target Deconvolution of 4-Aminoquinoline-8-Carboxylate Esters

Caption: A workflow for identifying and validating the biological targets of novel small molecules.

In Silico Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide a ranked list of potential targets.[11]

-

Inverse Virtual Screening (IVS): This method "docks" the small molecule of interest (the ligand) against a large library of protein structures with known binding sites.[11] It prioritizes proteins that exhibit high-affinity binding scores, suggesting they are plausible biological targets.

-

Ligand-Based Similarity Search: This approach compares the novel compound to databases of molecules with known biological targets. A high degree of structural or pharmacophoric similarity to a known inhibitor can imply a shared target.

Label-Free Target Identification Methods

A major advantage of label-free methods is that they use the small molecule in its native state, avoiding potential artifacts introduced by chemical tags.[12]

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization. When a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation than the protein alone. This shift in thermal stability can be detected and quantified.

Protocol: CETSA by Western Blot

-

Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the 4-aminoquinoline-8-carboxylate ester (e.g., at 10x IC50) and a control set with vehicle (e.g., 0.1% DMSO) for 1-2 hours.

-

Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer with protease inhibitors.

-

Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lysis & Separation: Subject the samples to three freeze-thaw cycles to lyse the cells. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

-

Analysis: Collect the supernatant and analyze the abundance of the putative target protein by Western Blot. A stabilized protein will remain in the soluble fraction at higher temperatures in the drug-treated samples compared to the vehicle control.

Causality Behind Choices:

-

Why a temperature gradient? To precisely determine the melting temperature (Tm) of the protein and observe the shift upon ligand binding.

-

Why high-speed centrifugation? To ensure a clean separation between the soluble (stable) and aggregated (denatured) protein fractions, which is the fundamental readout of the assay.

Drug Affinity Responsive Target Stability (DARTS)

Principle: Similar to CETSA, DARTS exploits ligand-induced protein stabilization, but it measures resistance to proteolysis instead of heat.[13] A protein bound to a small molecule will have a more compact conformation, protecting it from being cleaved by proteases.[13]

Protocol: Basic DARTS

-

Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.

-

Drug Incubation: Incubate aliquots of the lysate with the test compound or vehicle control for 1 hour on ice.

-

Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a set time (e.g., 30 minutes) at room temperature. The protease concentration must be optimized to achieve significant but not complete digestion of total protein.

-

Quench Reaction: Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases) and SDS-PAGE loading buffer, then boiling the samples.

-

Analysis: Analyze the samples by SDS-PAGE and Coomassie staining or Western Blot. The target protein will appear as a more prominent, protected band in the drug-treated lane compared to the vehicle control. Mass spectrometry can then be used to identify the protected protein band.[13]

Affinity-Based Target Identification

These methods involve chemically modifying the small molecule to "fish" for its binding partners in a cellular lysate.[12]

Principle: The 4-aminoquinoline-8-carboxylate ester is synthesized with a linker arm attached to a position that does not interfere with its biological activity. This linker is then conjugated to a solid support (e.g., agarose beads) or a reporter tag like biotin.[12] This "bait" molecule is incubated with a cell lysate, and any proteins that bind to it are pulled down and identified by mass spectrometry.[14]

Expert Insight: The success of this method is critically dependent on the linker attachment point. A Structure-Activity Relationship (SAR) study is essential to identify positions on the quinoline scaffold that can be modified without losing activity. The 8-carboxylate ester itself could be a potential attachment point, by first synthesizing an 8-carboxylic acid derivative and then forming an amide bond with a linker.

Part 3: Target Validation and Mechanistic Elucidation

Once a list of putative targets is generated, it must be validated through orthogonal assays.

Biochemical Validation: Confirming Direct Interaction

Biochemical assays use purified components to confirm a direct, physical interaction between the compound and the target protein.

Case Study: Validating a Putative Kinase Target

If a protein kinase (e.g., PI3K) is identified as a potential target, its inhibition must be confirmed biochemically.

Table 1: Hypothetical Inhibitory Activity of Ester Derivatives

| Compound ID | Modification | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| AQ-8C-Me | Methyl Ester | 150 | 875 |

| AQ-8C-Et | Ethyl Ester | 85 | 450 |

| AQ-8C-iPr | Isopropyl Ester | 55 | 210 |

| AQ-8C-Bn | Benzyl Ester | 25 | 95 |

Data are hypothetical and for illustrative purposes.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Reaction Setup: In a 384-well plate, combine the purified kinase, the specific substrate peptide, and the 4-aminoquinoline-8-carboxylate ester at various concentrations.

-

Initiate Reaction: Add an ATP solution to start the phosphorylation reaction. The ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors are fairly evaluated. Incubate for 60 minutes at room temperature.

-

Detect ATP Depletion: Add a kinase detection reagent (e.g., ADP-Glo™). This reagent first stops the kinase reaction and depletes the remaining ATP. Then, a second reagent converts the ADP generated by the kinase reaction back into ATP, which is used to drive a luciferase reaction.

-

Measure Signal: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP formed and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Validation: Proving Relevance in a Biological Context

Confirming that the compound affects the target in living cells is the final step in validation.

Visualizing Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by an AQ derivative.

Experimental Validation:

-

Western Blot Analysis: Treat cancer cells with the active compound (e.g., AQ-8C-Bn) for various times and at different concentrations. Lyse the cells and perform a Western Blot to probe for the phosphorylation status of key downstream proteins like Akt (at Ser473 and Thr308) and S6K. A potent inhibitor should decrease the levels of p-Akt and p-S6K in a dose-dependent manner.

-

Gene Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein (e.g., PI3K). If the cells become resistant to the compound after target knockdown, it provides strong evidence that the compound's cytotoxic effect is mediated through that specific target.[15]

Conclusion and Future Directions

The 4-aminoquinoline-8-carboxylate ester scaffold represents a promising, yet underexplored, area for drug discovery. Building on the rich history of the parent 4-aminoquinoline class, these derivatives hold potential for novel mechanisms of action against a range of diseases. Their established role in disrupting heme polymerization in malaria provides a solid foundation, but the true potential may lie in modulating targets like protein kinases and topoisomerases in oncology, or novel enzymes like NMT in other parasitic diseases.

The successful elucidation of their biological targets will depend on a systematic and integrated approach, combining predictive in silico methods with robust, orthogonal experimental validation techniques such as CETSA, DARTS, and chemical proteomics. By understanding the specific molecular interactions that drive the activity of these compounds, the scientific community can unlock their full therapeutic potential and develop next-generation agents with improved efficacy and selectivity.

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]

- 14. youtube.com [youtube.com]

- 15. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

The Discovery of Novel 4-Aminoquinoline Derivatives: A Technical Guide for Researchers

Abstract

The 4-aminoquinoline scaffold represents a cornerstone in medicinal chemistry, historically celebrated for its profound impact on the treatment of malaria. However, the emergence of drug resistance has catalyzed a renaissance in 4-aminoquinoline research, unveiling its therapeutic potential across a spectrum of diseases, including cancer and leishmaniasis. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the discovery of novel 4-aminoquinoline derivatives. We will navigate the intricacies of rational design, synthesis, and biological evaluation, underpinned by field-proven insights and a commitment to scientific integrity. This guide eschews rigid templates in favor of a logical, causality-driven narrative, empowering researchers to not only execute experimental protocols but to understand the fundamental principles that govern the journey from molecular concept to potential therapeutic agent.

The Enduring Legacy and Expanding Horizons of the 4-Aminoquinoline Core

The quinoline ring system, a bicyclic aromatic heterocycle, has long been a "privileged scaffold" in drug discovery. Its journey into clinical significance began with the isolation of quinine from cinchona bark, the first effective treatment for malaria. This natural product laid the groundwork for the synthesis of 4-aminoquinoline derivatives, most notably chloroquine and amodiaquine, which became mainstays in antimalarial therapy for decades.[1]

The primary mechanism of action for antimalarial 4-aminoquinolines is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[1][2] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin. 4-aminoquinolines, being weak bases, accumulate in the acidic food vacuole of the parasite and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[1][2][3]

However, the widespread emergence of chloroquine-resistant P. falciparum strains has necessitated the development of new antimalarial agents. This challenge has spurred medicinal chemists to revisit the 4-aminoquinoline scaffold, exploring modifications to overcome resistance mechanisms.[1] Concurrently, this renewed focus has led to the discovery of 4-aminoquinoline derivatives with potent activities against other diseases, including various cancers and parasitic infections like leishmaniasis.[4][5][6][7] This guide will delve into the modern strategies for designing, synthesizing, and evaluating these novel derivatives for a range of therapeutic applications.

Rational Design and Synthesis of Novel 4-Aminoquinoline Derivatives

The journey to discovering a novel 4-aminoquinoline derivative begins with a clear understanding of the structure-activity relationship (SAR). The core 4-aminoquinoline scaffold can be systematically modified at several key positions to modulate its physicochemical properties and biological activity.

Key Structural Modifications and Their Rationale

The 4-aminoquinoline scaffold offers several points for chemical modification, each influencing the compound's activity in a predictable manner. The most common modifications are:

-

The 7-position of the quinoline ring: Substitution at this position, typically with an electron-withdrawing group like chlorine, is crucial for antimalarial activity.[8] This modification is thought to influence the pKa of the quinoline nitrogen, affecting the drug's accumulation in the parasite's food vacuole.[8]

-

The 4-amino side chain: The nature of the side chain at the 4-position is a critical determinant of activity, particularly against resistant strains.[9] Modifications to the length, branching, and basicity of this side chain can overcome resistance mechanisms and enhance potency.

-

Molecular Hybridization: A promising strategy involves creating hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores.[4][5] This approach can lead to compounds with dual modes of action, potentially overcoming drug resistance and enhancing efficacy.

Synthetic Workflow: A Step-by-Step Protocol

The most common and versatile method for synthesizing 4-aminoquinoline derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4-chloroquinoline precursor with a desired amine.

Experimental Protocol: Synthesis of a Novel 4-Aminoquinoline Derivative

Objective: To synthesize a novel 4-aminoquinoline derivative via nucleophilic aromatic substitution.

Materials:

-

4,7-dichloroquinoline

-

Desired primary or secondary amine

-

Solvent (e.g., ethanol, N-methyl-2-pyrrolidone (NMP))

-

Base (e.g., triethylamine, potassium carbonate)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Rotary evaporator

-

NMR spectrometer and mass spectrometer for characterization

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) and the desired amine (1.1-1.5 equivalents) in the chosen solvent.[4][10]

-

Addition of Base: Add the base (e.g., triethylamine, 2-3 equivalents) to the reaction mixture. The base scavenges the HCl generated during the reaction.[10]

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with stirring. The reaction temperature and time will vary depending on the reactivity of the amine and can range from a few hours to overnight.[10][11]

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If NMP is used as the solvent, dilute the mixture with ethyl acetate and wash extensively with brine and water to remove the NMP.[10]

-

Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain the desired 4-aminoquinoline derivative.

-

Characterization: Confirm the structure and purity of the synthesized compound using NMR spectroscopy (1H and 13C) and mass spectrometry.

Biological Evaluation: From In Vitro Screening to In Vivo Efficacy

Once a novel 4-aminoquinoline derivative has been synthesized and characterized, the next critical step is to evaluate its biological activity. This process typically begins with in vitro assays to determine the compound's potency and selectivity, followed by in vivo studies in animal models to assess its efficacy and safety.

In Vitro Cytotoxicity and Antiproliferative Assays

The initial biological evaluation of a new compound often involves assessing its cytotoxicity against a panel of cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel 4-aminoquinoline derivative against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium

-

96-well microtiter plates

-

Novel 4-aminoquinoline derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12][13][14][15]

-

Compound Treatment: Prepare serial dilutions of the 4-aminoquinoline derivative in cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).[13][14]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[12][15]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[13]

In Vivo Efficacy Studies: The 4-Day Suppressive Test

For compounds showing promising in vitro activity, the next step is to evaluate their efficacy in an animal model. For antimalarial drug discovery, the Plasmodium berghei-infected mouse model is widely used.

Experimental Protocol: In Vivo Antimalarial Activity (4-Day Suppressive Test)

Objective: To evaluate the in vivo antimalarial efficacy of a novel 4-aminoquinoline derivative in a P. berghei-infected mouse model.

Materials:

-

Plasmodium berghei (e.g., ANKA strain)

-

Swiss albino mice

-

Novel 4-aminoquinoline derivative

-

Vehicle (for drug administration)

-

Chloroquine (positive control)

-

Giemsa stain

-

Microscope

Procedure:

-

Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.[16][17]

-

Drug Administration: Administer the test compound orally or subcutaneously to groups of infected mice for four consecutive days, starting from the day of infection. Include a vehicle control group and a positive control group (chloroquine).[16][17]

-

Parasitemia Monitoring: On day 4 post-infection, collect blood from the tail vein of each mouse and prepare a thin blood smear.[16]

-

Microscopic Analysis: Stain the blood smears with Giemsa stain and determine the percentage of parasitemia by counting the number of infected red blood cells.[16]

-

Data Analysis: Calculate the percentage of chemosuppression for each group compared to the vehicle control group.[16]

Expanding Therapeutic Applications: Beyond Malaria

While the 4-aminoquinoline scaffold is historically linked to antimalarial therapy, recent research has unveiled its potential in other therapeutic areas, most notably oncology and leishmaniasis.

4-Aminoquinolines as Anticancer Agents

Several 4-aminoquinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of key signaling pathways like the PI3K/Akt pathway, which is often dysregulated in cancer.[18][19][20][21][22]

Table 1: In Vitro Anticancer Activity of Novel 4-Aminoquinoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [11] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [11] |

| Compound 3 | MCF-7 (Breast) | 22.75 | [20] |

| Compound 4 | MCF-7 (Breast) | 25.41 | [20] |

| Compound 5 | MCF-7 (Breast) | 30.11 | [20] |

4-Aminoquinolines as Leishmanicidal Agents

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Several 4-aminoquinoline derivatives have shown potent leishmanicidal activity, with their mechanism of action often linked to mitochondrial dysfunction and the induction of reactive oxygen species (ROS) production in the parasite.[7][23]

Table 2: In Vitro Leishmanicidal Activity of Novel 4-Aminoquinoline Derivatives

| Compound ID | Leishmania Species | Form | IC50 (µg/mL) | Reference |

| AMQ-j | L. amazonensis | Promastigote | 5.9 | [23] |

| AMQ-j | L. amazonensis | Amastigote | 2.4 | [23] |

| PP-10 | L. donovani | Amastigote | 0.94 µM | [5] |

| Chloroquine | L. amazonensis | Amastigote | 0.78 µM | [7] |

| Hydroxychloroquine | L. amazonensis | Amastigote | 0.67 µM | [7] |

Conclusion and Future Perspectives

The 4-aminoquinoline scaffold continues to be a remarkably versatile platform for the discovery of novel therapeutic agents. While its historical significance in the fight against malaria is undeniable, the future of 4-aminoquinoline research lies in its potential to address a broader range of diseases. The strategies of rational design, including structure-activity relationship studies and molecular hybridization, will be pivotal in developing next-generation 4-aminoquinoline derivatives with enhanced potency, improved safety profiles, and the ability to overcome drug resistance. As our understanding of the molecular targets of these compounds in various diseases deepens, so too will our ability to design highly selective and effective therapies. This guide provides a foundational framework for researchers to contribute to this exciting and impactful field of drug discovery.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Safe and Orally Effective 4-Aminoquinaldine Analogues as Apoptotic Inducers with Activity against Experimental Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 7. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 10. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mmv.org [mmv.org]

- 18. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Targeting PI3K/Akt signal transduction for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 4-Aminoquinoline Derivatives as Potential Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-aminoquinoline-8-carboxylate

Introduction

Methyl 4-aminoquinoline-8-carboxylate is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. As a derivative of the 4-aminoquinoline scaffold, it belongs to a class of compounds renowned for their diverse pharmacological activities.[1] The precise structural elucidation of such molecules is paramount for understanding their biological activity and for quality control in synthetic processes. This guide provides a comprehensive analysis of the expected spectroscopic signature of Methyl 4-aminoquinoline-8-carboxylate, offering a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a detailed and scientifically grounded predictive analysis. This approach provides researchers, scientists, and drug development professionals with a robust reference for identifying and characterizing this molecule and its derivatives.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of Methyl 4-aminoquinoline-8-carboxylate are numbered as shown in the diagram below. This numbering convention will be used for the assignment of NMR signals.

Caption: Molecular structure of Methyl 4-aminoquinoline-8-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of Methyl 4-aminoquinoline-8-carboxylate are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons of the quinoline ring system, the amine protons, and the methyl ester protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing methyl carboxylate group.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 | ~8.40 | d | J = 5.0 | Deshielded by adjacent ring nitrogen (N1). |

| H3 | ~6.70 | d | J = 5.0 | Shielded by the strong electron-donating amino group at C4. |